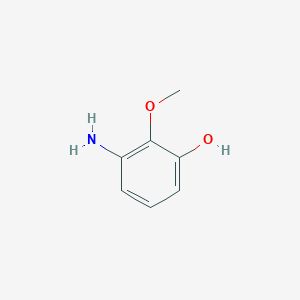

3-Amino-2-methoxyphenol

Overview

Description

3-Amino-2-methoxyphenol is a derivative of phenol and is an aminophenol . It has been used in the synthesis of 8-hydroxy-7-methylquinoline .

Synthesis Analysis

The synthesis of 3-Amino-2-methoxyphenol involves various methods. One approach is through the direct reaction of three enzymes and supersaturated substrates, which has been developed from the bio-synthesis route from nitroaromatic compounds . Another method involves the recrystallization from an ethanol-H2O mixture .

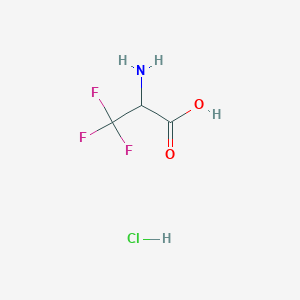

Molecular Structure Analysis

The molecular formula of 3-Amino-2-methoxyphenol is C7H9NO2 . The molecular weight is 139.152 Da .

Physical And Chemical Properties Analysis

The boiling point of 3-Amino-2-methoxyphenol is predicted to be 265.1±25.0 °C . The predicted density is 1.219±0.06 g/cm3 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis of Bioactive Natural Products

3-Amino-2-methoxyphenol: is a valuable building block in the synthesis of bioactive natural products. Its structural versatility allows for the creation of complex molecules with potential therapeutic effects, including anti-tumor and anti-inflammatory properties .

Development of Conducting Polymers

This compound plays a crucial role in the development of conducting polymers. These polymers have significant applications in electronics and materials science due to their ability to conduct electricity while maintaining the flexibility of traditional polymers .

Antioxidant Applications

As an antioxidant, 3-Amino-2-methoxyphenol can be used to protect against oxidative stress in various materials. This property is particularly beneficial in the preservation of food products and in the stabilization of pharmaceuticals .

Ultraviolet Absorbers

The compound’s ability to absorb ultraviolet (UV) light makes it an ideal candidate for use in sunscreens and protective coatings. It helps prevent UV-induced degradation in materials exposed to sunlight .

Flame Retardants

3-Amino-2-methoxyphenol: is used in the production of flame retardants. These are essential for enhancing fire safety in a wide range of products, from textiles to electronics .

Improvement of Material Properties

In the plastics, adhesives, and coatings industries, 3-Amino-2-methoxyphenol contributes to the improvement of thermal stability and flame resistance of materials. This enhancement is critical for the longevity and safety of these products .

Safety and Hazards

Future Directions

The future directions of 3-Amino-2-methoxyphenol research could involve its potential use as an anti-inflammatory agent . Furthermore, innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which could lead to the preparation of complex m-aryloxy phenols with functional groups .

Mechanism of Action

Target of Action

3-Amino-2-methoxyphenol, a methoxyphenolic compound, primarily targets the respiratory epithelium . The respiratory epithelium plays a central role in the inflammatory response in diseases such as asthma and chronic obstructive pulmonary disease . It serves as a key interface between the host and environment, participating in the activation of innate immunity and production of cytokines and other inflammatory mediators .

Mode of Action

The compound’s interaction with its targets results in the inhibition of multiple inflammatory mediators, including CCL2, CCL5, IL-6, IL-8, ICAM-1, MIF, CXCL1, CXCL10, and Serpin E1 . Methoxyphenols, including 3-amino-2-methoxyphenol, inhibit the binding of the rna-binding protein hur to mrna, indicating that they may act post-transcriptionally .

Biochemical Pathways

It is known that methoxyphenols inhibit the binding of the rna-binding protein hur to mrna . This suggests that the compound may affect the post-transcriptional regulation of gene expression, potentially impacting various biochemical pathways.

Pharmacokinetics

The compound’s ic50 values, a measure of its effectiveness in inhibiting biological or biochemical function, have been reported . For 3-Amino-2-methoxyphenol, the IC50 value is 410 μM , which provides some insight into its bioavailability.

Result of Action

The primary result of 3-Amino-2-methoxyphenol’s action is the inhibition of multiple inflammatory mediators . This leads to a reduction in inflammation, particularly in the respiratory epithelium, which could potentially alleviate symptoms in diseases such as asthma and chronic obstructive pulmonary disease .

Action Environment

Given its role in the respiratory epithelium, it’s plausible that factors such as air quality and exposure to allergens or pollutants could potentially influence its action and efficacy .

properties

IUPAC Name |

3-amino-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRKJVRJTVKUIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

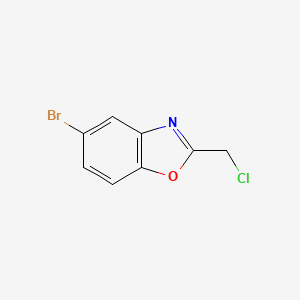

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

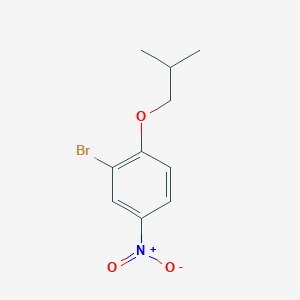

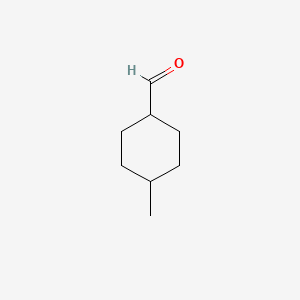

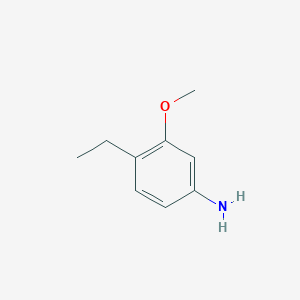

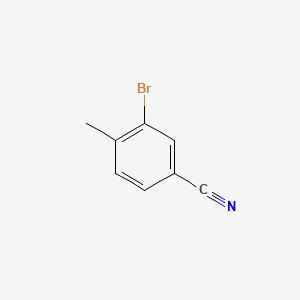

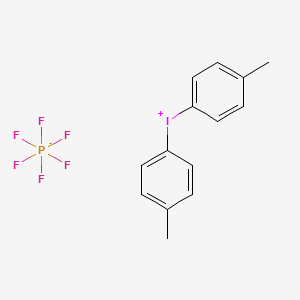

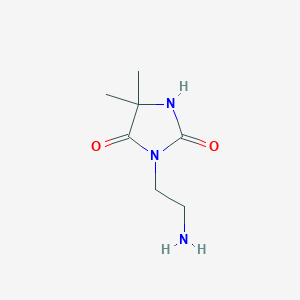

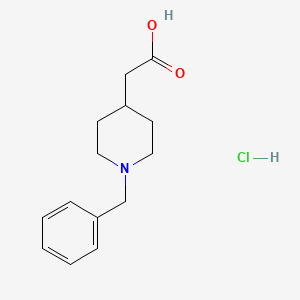

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1282969.png)

![3-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1282970.png)